molecular formula C7H4BrF3O2 B1409766 5-Bromo-2-difluoromethoxy-3-fluorophenol CAS No. 1805525-80-7

5-Bromo-2-difluoromethoxy-3-fluorophenol

Cat. No.: B1409766
CAS No.: 1805525-80-7
M. Wt: 257 g/mol
InChI Key: PJZJFBVZTLJIEP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the reaction of 2,5-difluorophenol with bromine in the presence of a catalyst to introduce the bromine atom at the desired position . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve continuous flow processes to enhance yield and safety .

Chemical Reactions Analysis

5-Bromo-2-difluoromethoxy-3-fluorophenol undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-2-difluoromethoxy-3-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-difluoromethoxy-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

5-Bromo-2-difluoromethoxy-3-fluorophenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZJFBVZTLJIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)OC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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